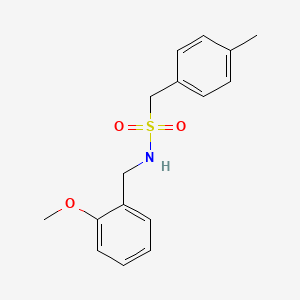

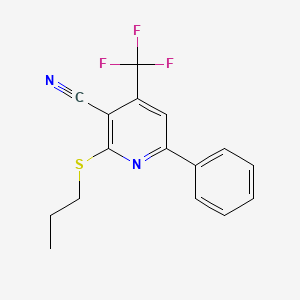

![molecular formula C26H26N4O2 B4578479 2-{[(2-乙基-6-甲基-3-吡啶基)氧基]乙酰}-1-(2-吡啶基)-2,3,4,9-四氢-1H-β-咔啉](/img/structure/B4578479.png)

2-{[(2-乙基-6-甲基-3-吡啶基)氧基]乙酰}-1-(2-吡啶基)-2,3,4,9-四氢-1H-β-咔啉

描述

Synthesis Analysis

The synthesis of β-carboline derivatives typically involves complex organic reactions that can include cyclization, acetylation, and dihydroxylation steps. For instance, the total syntheses of β-carboline alkaloids have been described to involve thermal electrocyclic reactions and Stille coupling reactions, which are crucial for constructing the β-carboline N-oxides and further derivatization to achieve the desired compounds (Kanekiyo et al., 2001). These methods highlight the complexity and versatility in the synthesis pathways for β-carboline derivatives.

Molecular Structure Analysis

The molecular structure of β-carbolines, including our compound of interest, features a tricyclic core consisting of a pyridine ring fused to an indole ring. This structure is pivotal in determining the compound's chemical reactivity and interaction with biological targets. X-ray diffraction analysis provides insights into the molecular and crystal structures, revealing the conformational flexibility and hydrogen-bonding capabilities of these molecules, which are essential for their biological activities (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

β-Carbolines undergo a variety of chemical reactions, reflecting their rich chemical properties. These can include N-alkylation, acetylation, and oxidation reactions, which modify the β-carboline core to produce derivatives with distinct chemical properties. For instance, the oxidation of β-carbolines to β-carbolinium cations illustrates the compound's ability to undergo redox reactions, which is significant for its biological functions (Herraiz et al., 2007).

Physical Properties Analysis

The physical properties of β-carbolines, such as solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry. These properties are influenced by the molecular structure and substituents on the β-carboline core. Studies on the crystal structure and molecular packing of β-carboline derivatives provide valuable information on the intermolecular interactions and stability of these compounds (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties of β-carbolines are characterized by their reactivity towards nucleophiles, electrophiles, and their redox behavior. These properties are pivotal for the compound's biological activities and pharmacological effects. For example, the electrophilic and nucleophilic sites within the β-carboline molecule can interact with biological macromolecules, leading to various biological outcomes (Herraiz et al., 2007).

科学研究应用

神经药理活性

对四氢-β-咔啉 (THBC) 和 β-咔啉 (βC) 的研究通常探讨它们的神经药理活性。例如,研究已经调查了 THBC 在人尿液和大鼠脑中的存在,考察了它们与膳食来源和饮酒之间的关系,但没有发现饮酒会增加脑中 THBC 形成的证据 (Matsubara 等人,1986 年)。此外,相关化合物对映体的尿液排泄表明人体内的酶代谢,表明可能影响神经药理效应 (Tsuchiya 等人,1994 年)。

代谢途径

已经探索了 β-咔啉衍生物的代谢途径,展示了这些化合物如何在体内被处理。例如,对两种部分苯并二氮卓受体激动剂 β-咔啉衍生物在健康志愿者中的药代动力学的研究揭示了这些物质如何被人体代谢和清除 (Krause 和 Dorow,1993 年)。

潜在治疗应用

一些研究暗示了 β-咔啉的潜在治疗应用。例如,通过苯并二氮卓受体介导的机制研究心理压力对吗啡镇痛耐受性发展的阻断,突出了 β-咔啉、压力和疼痛管理之间的复杂相互作用 (Tokuyama 等人,1989 年)。

饮食和环境暴露

对食用熟食后某些 β-咔啉衍生物的吸收、代谢和排泄的研究显示了潜在的膳食来源和身体对这些化合物的反应 (Kulp 等人,2000 年)。这些见解对于理解影响人类中 β-咔啉的存在和作用的环境和饮食因素至关重要。

属性

IUPAC Name |

2-(2-ethyl-6-methylpyridin-3-yl)oxy-1-(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O2/c1-3-20-23(12-11-17(2)28-20)32-16-24(31)30-15-13-19-18-8-4-5-9-21(18)29-25(19)26(30)22-10-6-7-14-27-22/h4-12,14,26,29H,3,13,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKVFLNRXWPKAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=N1)C)OCC(=O)N2CCC3=C(C2C4=CC=CC=N4)NC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

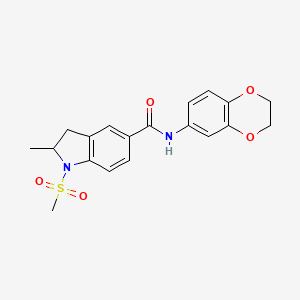

![3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4578411.png)

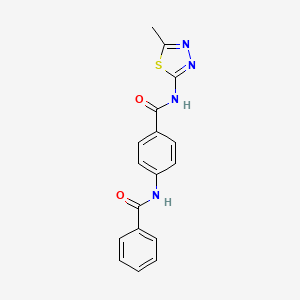

![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide](/img/structure/B4578427.png)

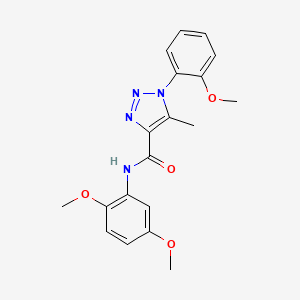

![5-(4-fluorophenyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole](/img/structure/B4578463.png)

![4-{[4-(2-thienylmethyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4578470.png)

![N-(4-chlorophenyl)-N'-[4-(pentyloxy)phenyl]urea](/img/structure/B4578471.png)

![7-[(pentafluorobenzyl)oxy]-3-(2-quinolinyl)-2H-chromen-2-one](/img/structure/B4578477.png)